molecular formula C17H14O B2961396 Naphthalen-2-yl(phenyl)methanol CAS No. 35060-38-9

Naphthalen-2-yl(phenyl)methanol

Cat. No.: B2961396
CAS No.: 35060-38-9
M. Wt: 234.298
InChI Key: RVWPQZWRXDGDCG-UHFFFAOYSA-N
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Description

Naphthalen-2-yl(phenyl)methanol is an organic compound with the molecular formula C₁₇H₁₄O It consists of a naphthalene ring and a phenyl group attached to a methanol moiety

Scientific Research Applications

Naphthalen-2-yl(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Future Directions

Naphthalene derivatives, including Naphthalen-2-yl(phenyl)methanol, have potential for further exploration due to their unique photophysical and chemical properties . They could be used in the design and synthesis of new organic compounds with potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-2-yl(phenyl)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with naphthalen-2-ylmethanone. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, introducing various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthalen-2-yl(phenyl)methanone.

    Reduction: Naphthalen-2-yl(phenyl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Naphthalen-2-yl(phenyl)methanol can be compared with other similar compounds such as:

    Naphthalen-2-yl(phenyl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.

    Naphthalen-2-yl(phenyl)methane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Naphthalen-2-yl(phenyl)ethanol: Contains an additional carbon in the alcohol moiety, affecting its physical and chemical properties.

Properties

IUPAC Name

naphthalen-2-yl(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c18-17(14-7-2-1-3-8-14)16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWPQZWRXDGDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Using general procedure B, 2-bromonaphthalene was reacted with benzaldehyde to give naphthalen-2-yl-phenyl-methanol as a colorless solid.
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Synthesis routes and methods II

Procedure details

To a solution of benzoylnaphthalene (5.00 g, 21.5 mmol) in methanol (30 mL) was added sodium borohydride (400 mg, 10.8 mmol) with ice-cooling and the mixture was stirred at room temperature for 30 minutes. This reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with water, dried over MgSO4, and filtered and the filtrate was concentrated under reduced pressure to provide 4.80 g of (2-naphthyl)phenylmethanol. To a solution of this compound (4.80 g, 20.5 mmol) in diisopropyl ether (30 mL) was added phosphorus tribromide (3.70 g, 13.7 mmol) with ice-cooling and the mixture was stirred at room temperature for 1 hour. This reaction mixture was diluted with water and extracted with diisopropyl ether. The organic layer was washed with water and saturated aqueous sodium hydrogen carbonate solution, dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure and the solid residue was recrystallized from diisopropyl ether-hexane to provide 4.10 g of the title compound. Yield 64%.
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